3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(piperazin-1-yl)ethyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one
Description
Key features of this compound include:
- 4-Methoxybenzoyl group: Enhances electron density and may influence hydrogen-bonding interactions.
- Propenyloxyphenyl group (R5): A reactive ether moiety that could impact metabolic stability and membrane permeability.
Properties
IUPAC Name |
(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(2-piperazin-1-ylethyl)-5-(4-prop-2-enoxyphenyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O5/c1-3-18-35-22-10-4-19(5-11-22)24-23(25(31)20-6-8-21(34-2)9-7-20)26(32)27(33)30(24)17-16-29-14-12-28-13-15-29/h3-11,24,28,31H,1,12-18H2,2H3/b25-23+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWSCVKNRQYLAO-WJTDDFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCNCC3)C4=CC=C(C=C4)OCC=C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCNCC3)C4=CC=C(C=C4)OCC=C)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(piperazin-1-yl)ethyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Pyrrol-2-one Core: This step typically involves the cyclization of a suitable precursor, such as an α,β-unsaturated carbonyl compound, under acidic or basic conditions.
Introduction of the Piperazin-1-yl Group: This can be achieved through nucleophilic substitution reactions, where a piperazine derivative reacts with an appropriate electrophile.
Attachment of the 4-methoxybenzoyl and 4-(prop-2-en-1-yloxy)phenyl Groups: These groups can be introduced via Friedel-Crafts acylation and etherification reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(piperazin-1-yl)ethyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, H₂O₂ (Hydrogen peroxide)
Reduction: NaBH₄, LiAlH₄, H₂ (Hydrogen gas) with a catalyst
Substitution: HNO₃ (Nitric acid), H₂SO₄ (Sulfuric acid), Br₂ (Bromine)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of compound 4341-0070 is . Its structure includes multiple functional groups that contribute to its biological activity, including a piperazine moiety, which is known for its role in enhancing pharmacological properties.
Anticancer Activity
Research indicates that compounds with similar structures to 3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(piperazin-1-yl)ethyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one exhibit significant anticancer properties. For instance, piperazine derivatives have been studied for their ability to inhibit specific cancer cell lines through mechanisms that may involve apoptosis and cell cycle arrest .
Antihypertensive Effects
Compounds derived from piperazine have shown promise as dual antihypertensive agents. The structural similarities suggest that this compound could potentially be developed for hypertension treatment by modulating vascular resistance and cardiac output .
Neuropharmacological Potential
The piperazine ring is commonly associated with neuroactive compounds. Research into similar derivatives has highlighted their potential as anxiolytics and antidepressants. The structural features of compound 4341-0070 may allow it to interact with neurotransmitter systems, providing a basis for further exploration in treating mood disorders .
Case Study 1: Anticancer Efficacy
A study investigating similar piperazine derivatives demonstrated that compounds with methoxybenzoyl groups exhibited cytotoxic effects against various cancer cell lines. The study concluded that such modifications enhance the biological activity of piperazine-based drugs .
Case Study 2: Pharmacokinetics and Drug Design
Research on the pharmacokinetics of related compounds showed that structural modifications can significantly alter absorption rates and bioavailability. This emphasizes the need for comprehensive studies on this compound to optimize its therapeutic potential .
Mechanism of Action
The mechanism of action of 3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(piperazin-1-yl)ethyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, thereby affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Physical Properties
The table below compares substituents and physical properties of the target compound with analogs from the evidence:
Key Observations:
R1 Substituents: The target compound’s piperazinyl ethyl group is distinct from the hydroxypropyl or dimethylaminopropyl groups in analogs. Piperazine introduces a basic, polar moiety that may enhance water solubility and receptor binding compared to hydroxypropyl derivatives . In , the dimethylaminopropyl group likely confers similar solubility advantages but with reduced steric bulk compared to piperazine.
Methyl or ethyl substituents (e.g., 4-methylbenzoyl in ) may reduce steric hindrance compared to bulkier tert-butyl groups () .
R5 Substituents :
Bioactivity and Structure-Activity Relationships (SAR)
- Bioactivity Clustering : demonstrates that compounds with similar structures cluster by bioactivity. The target compound’s piperazine and propenyloxy groups may shift its activity toward targets distinct from fluorinated () or tert-butyl-substituted analogs () .
- QSAR Insights :
- The piperazine moiety may enhance interactions with serotonin or dopamine receptors due to its similarity to neurotransmitter scaffolds.
- The methoxy group in R4 could engage in hydrogen bonding, while the propenyloxy group in R5 might improve membrane permeability via increased lipophilicity .
Q & A
Q. Table 1. Comparative Yields for Pyrrol-2-one Derivatives
| Substituent Position | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| 5-(4-Chlorophenyl) | Reflux, glacial acetic acid | 46 | |
| 5-(4-Hydroxyphenyl) | Ethanol, silica gel | 63 | |
| 4-(4-Methylbenzoyl) | Xylene, chloranil | 47 |
Q. Table 2. Key Spectral Data for Structural Confirmation
| Technique | Diagnostic Signal | Reference |
|---|---|---|
| 1H NMR | δ 6.8–7.2 ppm (aromatic protons) | |
| FTIR | 1705 cm⁻¹ (pyrrol-2-one C=O) | |
| HRMS | m/z 386.1232 [M+H]+ (C21H21ClNO4) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
